molecular formula C23H16N2O4S B11582561 1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11582561
M. Wt: 416.5 g/mol
InChI Key: UOEVEFCHTTZCLB-UHFFFAOYSA-N
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Description

1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of functional groups, including a prop-2-en-1-yloxy group, a thiazolyl group, and a chromeno[2,3-c]pyrrole-3,9-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole-3,9-dione core, followed by the introduction of the thiazolyl group and the prop-2-en-1-yloxy group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Methoxy-4-(prop-2-en-1-yl)phenol
  • 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
  • 5-Methoxy-2-[2-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl]phenol

Uniqueness: 1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of functional groups and its structural complexity. This uniqueness contributes to its diverse range of applications and its potential for further development in various scientific fields.

Properties

Molecular Formula

C23H16N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

1-(4-prop-2-enoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H16N2O4S/c1-2-12-28-15-9-7-14(8-10-15)19-18-20(26)16-5-3-4-6-17(16)29-21(18)22(27)25(19)23-24-11-13-30-23/h2-11,13,19H,1,12H2

InChI Key

UOEVEFCHTTZCLB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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